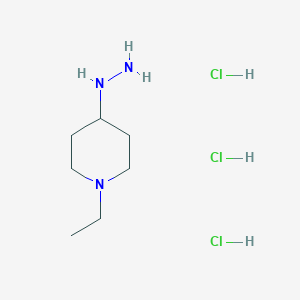

(1-Aminopropan-2-yl)dimethylamine hydrochloride

Descripción general

Descripción

Molecular Structure Analysis

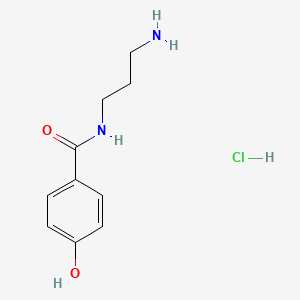

The molecular structure of “(1-Aminopropan-2-yl)dimethylamine hydrochloride” is represented by the formula C5H15ClN2. More detailed information about its structure, such as bond lengths and angles, would require more specific resources or experimental data.Physical And Chemical Properties Analysis

“(1-Aminopropan-2-yl)dimethylamine hydrochloride” has a molecular weight of 138.64 g/mol. More detailed physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the search results .Aplicaciones Científicas De Investigación

Nitric Oxide Synthase Inhibitors and Cardiovascular Health

Research has revealed the significance of asymmetric and symmetric dimethylarginine (ADMA and SDMA, respectively) as toxic, non-proteinogenic amino acids that inhibit nitric oxide (NO) production, playing crucial roles in various human diseases. Elevated levels of ADMA and SDMA are strong predictors of cardiovascular events and mortality across a range of illnesses. Despite advances in ADMA-lowering therapies in animal models, the translation to clinical trials remains limited, highlighting a gap in therapeutic approaches for diseases associated with elevated ADMA/SDMA levels (Y. Tain & Chien-Ning Hsu, 2017).

Mechanisms of Action and Potential Therapies

The cellular regulation and action of ADMA involve its role as an inhibitor of nitric oxide synthase (NOS), affecting endothelial function and potentially leading to hypertension and chronic kidney disease (CKD). Despite the known increase in plasma levels of ADMA in various at-risk populations, the direct causal relationship with cardiovascular events and mortality needs further exploration through prospective clinical studies (T. Teerlink et al., 2009).

Environmental and Synthetic Compound Toxicity

Studies on nitrosamines, including N-nitrosodimethylamine (NDMA), have shown their prevalence as disinfection by-products in water treatment processes, posing significant health risks. The formation mechanisms and potential removal strategies for nitrosamines from water sources have been extensively reviewed, emphasizing the need for improved water treatment methodologies to mitigate these risks (J. Nawrocki & P. Andrzejewski, 2011).

Drug Safety and Regulatory Perspectives

The dietary supplement industry faces challenges related to adulteration and misbranding, with phenethylamines (PEAs) and their derivatives posing significant safety concerns. Regulatory actions against products containing dangerous compounds highlight the ongoing efforts to ensure consumer safety and the importance of stringent regulatory oversight in the supplement industry (R. Pawar & E. Grundel, 2017).

Safety and Hazards

Propiedades

IUPAC Name |

2-N,2-N-dimethylpropane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.ClH/c1-5(4-6)7(2)3;/h5H,4,6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKXGCKLPGLGRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Aminopropan-2-yl)dimethylamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid](/img/structure/B1520788.png)

![2,2,2-trifluoroethyl N-[2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]carbamate](/img/structure/B1520789.png)

![2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B1520790.png)

![[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1520796.png)

![8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B1520802.png)

![3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one](/img/structure/B1520803.png)